Regioisomeric Differentiation: Meta-Aniline vs. Para-Aniline Triazole Analogs in Nicotinic Receptor Modulation
The target compound features a 3-aniline substitution on the 1,2,4-triazole core, matching the key pharmacophoric pattern claimed for alpha-7 nAChR positive allosteric modulation in US8143419B2, while the commercially available para-isomer (4-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline, CAS 1216133-29-7) has the aniline nitrogen at the 4-position of the phenyl ring, which is not exemplified in the patent's active compound list, suggesting a potentially critical loss of receptor binding [1].
| Evidence Dimension | Positional isomerism and patent-claimed pharmacophore alignment for alpha-7 nAChR PAM activity |
|---|---|
| Target Compound Data | 3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline (meta-substitution, consistent with patent Formula I requirements) |
| Comparator Or Baseline | 4-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline, CAS 1216133-29-7 (para-substitution, not explicitly covered in patent activity examples) |
| Quantified Difference | No quantitative activity data available for either isomer in public domain. Difference is inferred from patent SAR describing 3-aniline-5-aryl substitution as essential for alpha-7 PAM activity. |
| Conditions | Patent US8143419B2 describes alpha-7 nAChR positive allosteric modulator activity for 3-aniline-5-aryl triazole derivatives, but does not provide compound-specific IC50 or EC50 values for the target compound. |
Why This Matters
For researchers screening alpha-7 nAChR modulators, selecting the meta-aniline regioisomer aligns with the patented pharmacophore, whereas procuring the para-isomer by mistake could lead to false negatives and wasted assay costs.
- [1] Janssen Pharmaceutica N.V. Trisubstituted 1,2,4-triazoles. US Patent US8143419B2. Issued March 27, 2012. View Source
